molecular formula C15H14N2O B13050484 2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one CAS No. 301666-69-3

2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B13050484
CAS No.: 301666-69-3
M. Wt: 238.28 g/mol
InChI Key: UGJGREHDIWFMSK-UHFFFAOYSA-N
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Description

2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one (CAS 301666-69-3) is a chemical compound based on the 1,6-naphthyridine scaffold, a privileged structure in medicinal chemistry recognized for its versatility in interacting with various biological receptors . This bicyclic system consists of two fused pyridine rings, and this specific derivative features a benzyl group at the N2 position and a ketone at the 1-position . With a molecular formula of C15H14N2O and a molecular weight of 238.29 g/mol, it serves as a valuable building block for researchers in organic synthesis and drug discovery . The 1,6-naphthyridine core is of significant scientific interest, with over 17,000 related compounds documented in the literature, many of which are explored in patent applications for their therapeutic potential . While research on this specific benzyl-derivative is emerging, the broader class of 1,6-naphthyridin-2(1H)-ones has demonstrated a wide range of pharmacological activities in scientific studies. These activities include serving as potent inhibitors for various kinase targets in oncology, such as Hsp90 and BCR kinase . Furthermore, structurally similar tetrahydrobenzo[b][1,6]naphthyridine compounds have shown low-micromolar inhibitory activity against monoamine oxidase B (MAO-B), a key target for neurological conditions like Parkinson's disease, suggesting a potential research avenue for this scaffold in neuroscience . The naphthyridine scaffold is also being investigated for its antimicrobial properties, as some derivatives are known to inhibit bacterial DNA gyrase . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for proper handling and storage information.

Properties

CAS No.

301666-69-3

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-benzyl-3,4-dihydro-2,6-naphthyridin-1-one

InChI

InChI=1S/C15H14N2O/c18-15-14-6-8-16-10-13(14)7-9-17(15)11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2

InChI Key

UGJGREHDIWFMSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C2=C1C=NC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzylamine with a suitable diketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
This compound C₁₃H₁₂N₂O 212.25 (estimated) 2-benzyl, 3,4-dihydro Potential intermediate for drug discovery; enhanced lipophilicity N/A
2,6-Naphthyridin-1(2H)-one C₈H₆N₂O 146.15 Unsubstituted core Intermediate for halogenation/metathesis
7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one C₈H₇ClN₂O 182.61 7-chloro, 3,4-dihydro Unknown; likely synthetic intermediate
1-Bromo-2,6-naphthyridine C₈H₅BrN₂ 223.05 1-bromo Reactive intermediate for cross-coupling
8-((2-Fluoro-4-(methylthio)phenyl)amino)-2-(2-hydroxyethoxy)-7-methyl-3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-dione C₁₉H₂₀FN₃O₄S 429.45 Multiple substituents (fluoro, methylthio, hydroxyethoxy) Anticancer candidate (patented)
Key Observations:
  • Reactivity : Halogenated analogs (e.g., 1-bromo-2,6-naphthyridine) are preferred intermediates for cross-coupling reactions, whereas the target compound’s benzyl group may limit such reactivity .

Pharmacological and Industrial Relevance

  • 7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one: No explicit therapeutic data, but its chlorine substituent may confer stability for further modifications .
  • Patented Anticancer Compound : Highlights the importance of substituent diversity in achieving target-specific activity (e.g., kinase inhibition) .

Biological Activity

2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one (CAS No. 301666-69-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄N₂O with a molecular weight of 238.29 g/mol. The compound features a naphthyridine core structure that is significant in medicinal chemistry due to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit notable antimicrobial properties. A study investigating various naphthyridine derivatives found that some compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the benzyl substitution in this compound enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been widely studied. In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

A notable study reported the following IC50 values for different cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast cancer)15
A549 (Lung cancer)12
HeLa (Cervical cancer)18

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of naphthyridine derivatives against multi-drug resistant strains. The results demonstrated that compounds similar to this compound exhibited potent activity against resistant strains of Staphylococcus aureus.

Case Study 2: Anticancer Mechanism

In a research project focused on breast cancer therapies, the compound was tested alongside established chemotherapeutics. Results indicated that it enhanced the cytotoxic effects of doxorubicin in MCF-7 cells through synergistic mechanisms involving apoptosis induction.

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